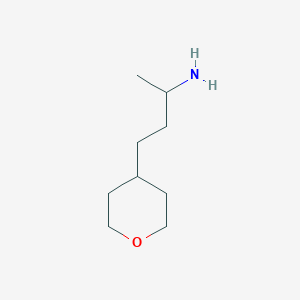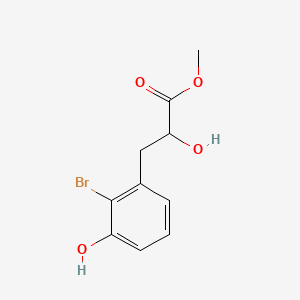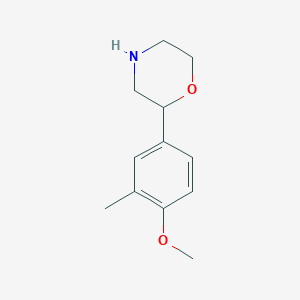
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazole ring fused with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Aplicaciones Científicas De Investigación
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, contributing to its potential antipsychotic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used for its antibacterial activity.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia.
Uniqueness
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride is unique due to its specific combination of a benzoxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
2803863-39-8 |
|---|---|
Fórmula molecular |
C12H17Cl2N3O |
Peso molecular |
290.19 g/mol |
Nombre IUPAC |
2-(2-methylpiperazin-1-yl)-1,3-benzoxazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12;;/h2-5,9,13H,6-8H2,1H3;2*1H |
Clave InChI |
SSIWQSQGTXMFCF-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2=NC3=CC=CC=C3O2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)


![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)




![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)

